molecular formula C6H6F3N3 B6227866 3-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 1934839-17-4

3-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No.: B6227866
CAS No.: 1934839-17-4
M. Wt: 177.1
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Description

3-hydrazinyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol It is characterized by the presence of a hydrazinyl group (-NHNH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions . The reaction proceeds as follows:

3-chloro-5-(trifluoromethyl)pyridine+hydrazine hydrate3-hydrazinyl-5-(trifluoromethyl)pyridine+HCl\text{3-chloro-5-(trifluoromethyl)pyridine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 3-chloro-5-(trifluoromethyl)pyridine+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-hydrazinyl-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-hydrazinyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydrazinyl-5-(chloromethyl)pyridine
  • 3-hydrazinyl-5-(methyl)pyridine
  • 3-hydrazinyl-5-(fluoromethyl)pyridine

Uniqueness

3-hydrazinyl-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioactivity compared to its analogs with other substituents .

Properties

CAS No.

1934839-17-4

Molecular Formula

C6H6F3N3

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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